Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
Overview
Description
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is a heterocyclic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and potential therapeutic benefits.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which is a critical process in purine metabolism .
Mode of Action
Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of this enzyme, Febuxostat effectively reduces the synthesis of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase by Febuxostat disrupts the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . This disruption leads to a decrease in uric acid levels in the blood, which can help manage conditions like gout, where uric acid accumulation leads to painful joint inflammation .
Pharmacokinetics
Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via multiple pathways involving CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, 1A9 . The elimination half-life of Febuxostat is approximately 5-8 hours, and it is excreted in both urine (~49%, mostly as metabolites, 3% as unchanged drug) and feces (~45%, mostly as metabolites, 12% as unchanged drug) .
Result of Action
The primary result of Febuxostat’s action is a significant reduction in serum uric acid levels . This reduction can alleviate the symptoms of gout, a condition characterized by painful joint inflammation due to uric acid crystal accumulation .
Action Environment
The action of Febuxostat can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, liver function, renal function, and concomitant medications . Furthermore, Febuxostat’s efficacy and stability can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate typically involves a multi-step process. One common method starts with the reaction of 3-cyano-4-isobutoxyphenyl boronic acid with ethyl 2-bromo-4-methylthiazole-5-carboxylate through a Suzuki cross-coupling reaction . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. For instance, the conversion of a formyl group to a cyano group in the synthesis of febuxostat, a related compound, has been achieved using novel and high-yield methods . These methods can be adapted for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and anti-cancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Febuxostat: A xanthine oxidase inhibitor used to treat gout.
2-(3-carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid: An intermediate in the synthesis of febuxostat.
Uniqueness
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a precursor in pharmaceutical synthesis highlight its importance in both research and industry.
Properties
IUPAC Name |
ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAZOYHQFBSRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144416 | |
Record name | Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160844-75-7 | |
Record name | Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160844-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160844757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate in the synthesis of Febuxostat?
A1: this compound (7) serves as a crucial precursor in the synthesis of Febuxostat []. The research paper outlines a six-step synthetic route where compound 7 undergoes hydrolysis and acidification to yield the final Febuxostat product []. This highlights the importance of this specific compound within the synthetic pathway.
Q2: Can you elaborate on the synthetic steps involved in producing this compound and its subsequent conversion to Febuxostat?
A2: Certainly. The synthesis of compound 7 begins with 4-Hydroxybenzothioamide reacting with ethyl 2-chloroacetoacetate, followed by a series of reactions including Duff-Bills reaction, dehydration, and treatment with isobutyl bromide []. This leads to the formation of this compound. The final step involves hydrolyzing compound 7 and subsequent acidification to achieve the desired Febuxostat [].
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